

Application Notes: Triethylene Glycol (TEG) as a Pharmaceutical Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethylene glycol (TEG) is a versatile, low-volatility, and hygroscopic organic compound with the chemical formula C6H14O4.[1][2] Its unique physicochemical properties make it a valuable excipient in a wide range of pharmaceutical formulations.[1][3] TEG serves multiple functions, including as a solvent, co-solvent, humectant, plasticizer, and viscosity enhancer, contributing to the stability, bioavailability, and efficacy of various drug products.[1][3] These notes provide an overview of the applications of TEG in pharmaceutical formulations, supported by key data and experimental protocols.

Physicochemical Properties of Triethylene Glycol

A comprehensive understanding of TEG's properties is crucial for its effective application in pharmaceutical development.

Property	Value	Reference
Chemical Formula	C6H14O4	[4]
Molecular Weight	150.17 g/mol	[4]
Appearance	Colorless, odorless, viscous liquid	[2]
Boiling Point	285 °C (545 °F)	[2]
Melting Point	-7 °C (19 °F)	[2]
Density	1.1255 g/mL	[2]
Viscosity (at 25°C)	47.8 mPa⋅s	[5]
Solubility	Miscible with water, ethanol, acetone, acetic acid, glycerine, and pyridine. Slightly soluble in diethyl ether. Insoluble in oil, fat, and most hydrocarbons.	[2]

Key Applications in Pharmaceutical Formulations

TEG's versatility allows for its use in various dosage forms:

- Oral Liquids (Solutions, Syrups): TEG is an excellent solvent and co-solvent for many active
 pharmaceutical ingredients (APIs) that have poor water solubility.[1] Its use can enhance
 drug solubilization, leading to improved bioavailability.[1] Its moderate viscosity also aids in
 modifying the texture and palatability of oral formulations.[1]
- Topical Preparations (Creams, Gels, Ointments): As a humectant, TEG's hygroscopic nature
 helps to retain moisture, preventing topical products from drying out and ensuring a
 consistent application.[1] It can also act as a penetration enhancer, facilitating the delivery of
 the API through the skin.
- Parenteral Formulations (Injectables): In some cases, TEG can be used as a co-solvent in parenteral formulations to dissolve drugs with poor aqueous solubility.[3] Its low toxicity profile, when used within approved limits, makes it a viable option for such applications.[1]

- Ophthalmic Solutions: TEG can be found in some ophthalmic preparations, where it
 functions as a vehicle and viscosity enhancer to prolong the contact time of the drug with the
 ocular surface.
- Soft Gelatin Capsules: TEG can act as a plasticizer in the shell of soft gelatin capsules and as a solvent for the active ingredients within the capsule fill.

Quantitative Data

Viscosity of Aqueous Triethylene Glycol Solutions

The viscosity of a formulation is a critical parameter affecting its physical stability and ease of administration. The following table summarizes the viscosity of aqueous solutions of **triethylene glycol** at various concentrations at 25°C.

Concentration of TEG (wt. %)	Viscosity (cP)	
0	0.89	
10	1.45	
20	2.30	
30	3.60	
40	5.50	
50	8.50	
60	13.5	
70	21.0	
80	32.0	
90	40.0	
100	47.8	
Data sourced from: Journal of Chemical & Engineering Data[5]		

Hygroscopicity Comparison

TEG is highly hygroscopic, meaning it readily absorbs moisture from the air. This property is beneficial for maintaining the stability of moisture-sensitive drugs.[4] Compared to other glycols like monoethylene glycol (MEG) and diethylene glycol (DEG), TEG has a higher capacity for water absorption, making it a more effective dehydrating agent in certain applications.[4]

Experimental Protocols

Protocol 1: Preparation of a Topical Hydrogel using Triethylene Glycol

This protocol outlines the preparation of a basic topical hydrogel where TEG is used as a cosolvent and humectant.

Materials:

- Active Pharmaceutical Ingredient (API)
- Triethylene Glycol (TEG)
- Carbomer (e.g., Carbopol® 940)
- Triethanolamine (TEA)
- Purified Water
- Preservative (e.g., methylparaben)

Procedure:

- Dispersion of Gelling Agent: Slowly disperse the carbomer into a vortex of purified water with continuous stirring until a uniform, lump-free dispersion is achieved. Allow the dispersion to hydrate for at least 24 hours.
- API Solubilization: In a separate container, dissolve the API and preservative in triethylene glycol. Gentle heating may be applied if necessary to aid dissolution.

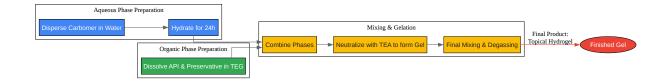
- Incorporation of API Solution: Gradually add the API-TEG solution to the hydrated carbomer dispersion while stirring continuously until a homogenous mixture is obtained.
- Neutralization and Gel Formation: While monitoring the pH, slowly add triethanolamine dropwise to the mixture with gentle stirring. Continue addition until the desired pH (typically 6.0-7.0) is reached and a clear, viscous gel is formed.
- Final Mixing and Degassing: Continue gentle mixing for a short period to ensure uniformity. Allow the gel to stand for a few hours to remove any entrapped air bubbles.

Protocol 2: Evaluation of Drug Stability in a TEG-Containing Oral Solution

This protocol describes a stability study for an oral solution formulated with TEG to enhance the solubility of the API.

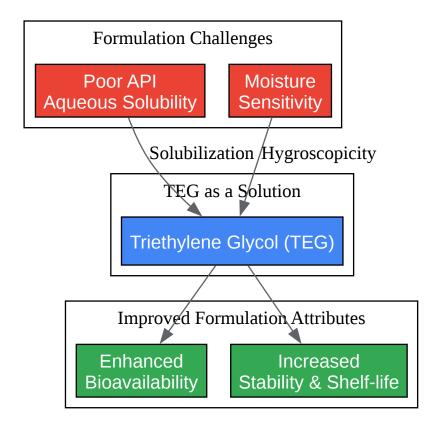
Materials:

- API-TEG Oral Solution
- Stability Chambers (controlled temperature and humidity)
- High-Performance Liquid Chromatography (HPLC) system
- pH meter
- Viscometer


Procedure:

- Sample Preparation and Storage: Prepare a batch of the oral solution and divide it into multiple aliquots in appropriate container closure systems. Place the samples in stability chambers under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions.
- Initial Analysis (Time Zero): At the beginning of the study, analyze the initial samples for the following parameters:

- Appearance (color, clarity)
- pH
- Viscosity
- Assay of the API (using a validated HPLC method)
- Presence of any degradation products (using HPLC)
- Stability Testing at Designated Time Points: At predetermined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 1, 2, 3, 6 months for accelerated), withdraw samples from the stability chambers and repeat the analyses performed at time zero.
- Data Analysis: Compare the results at each time point to the initial data. Any significant changes in the physical or chemical properties, a decrease in the API assay, or an increase in degradation products may indicate instability. The shelf-life of the product can be determined based on the time it takes for a significant change to occur.


Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for topical hydrogel preparation.

Click to download full resolution via product page

Caption: Logical relationship of TEG's properties to formulation benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. teamchem.co [teamchem.co]
- 2. Triethylene glycol Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. atdmco.com [atdmco.com]
- 5. pubs.acs.org [pubs.acs.org]

• To cite this document: BenchChem. [Application Notes: Triethylene Glycol (TEG) as a Pharmaceutical Solvent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049594#using-triethylene-glycol-as-a-solvent-in-pharmaceutical-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com